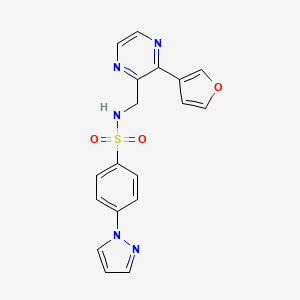

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a sulfonamide-based compound featuring a pyrazine core substituted with a furan ring and a benzenesulfonamide group bearing a pyrazole moiety. This structure combines heterocyclic diversity (furan, pyrazine, pyrazole) with a sulfonamide pharmacophore, a motif widely explored in medicinal chemistry for its role in enzyme inhibition (e.g., carbonic anhydrases, cyclooxygenases) and anticancer activity .

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3S/c24-27(25,16-4-2-15(3-5-16)23-10-1-7-21-23)22-12-17-18(20-9-8-19-17)14-6-11-26-13-14/h1-11,13,22H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXFMLJVQUZGSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s pyrazine-furan scaffold distinguishes it from other benzenesulfonamide derivatives. Key comparisons include:

Functional Group Impact

- Pyrazine vs. Pyrazole/Pyrimidine : The pyrazine ring in the target compound may confer unique electronic properties compared to pyrazole (e.g., celecoxib derivatives) or pyrimidine-based analogs (e.g., anthrax lethal factor inhibitors) . Pyrazine’s nitrogen-rich structure could improve hydrogen bonding with biological targets.

- Furan vs.

- Sulfonamide Positioning : The para-substituted pyrazole on the benzenesulfonamide aligns with celecoxib-like derivatives, whereas meta-substituted variants (e.g., compound 88 in ) alter steric and electronic interactions.

Preparation Methods

Sulfonation of 4-(1H-Pyrazol-1-yl)Benzene

4-(1H-Pyrazol-1-yl)benzene is sulfonated using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group para to the pyrazole moiety. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride.

Reaction Conditions :

- Temperature: 0–5°C (sulfonation), 80°C (chlorination)

- Yield: ~68% (two steps)

- Characterization: $$ ^1H $$ NMR (DMSO-d6): δ 8.52 (s, 1H, pyrazole-H), 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.96 (d, J = 8.4 Hz, 2H, Ar-H).

Synthesis of (3-(Furan-3-yl)Pyrazin-2-yl)Methanamine

Pyrazine Ring Formation via Cyclocondensation

Pyrazine cores are typically synthesized by cyclizing 1,2-diamines with α-diketones. For furan-functionalized pyrazines, a modified Vilsmeier-Haack reaction is employed:

- Furan-3-carbaldehyde reacts with ethylenediamine in acetic acid to form 3-(furan-3-yl)pyrazine-2-carbaldehyde.

- Reduction of the aldehyde to the primary amine using sodium borohydride (NaBH₄) in methanol yields (3-(furan-3-yl)pyrazin-2-yl)methanamine.

Reaction Conditions :

- Cyclocondensation: 120°C, 6 hr (Yield: 55%)

- Reduction: 25°C, 2 hr (Yield: 82%)

- Characterization: $$ ^{13}C $$ NMR (CDCl₃): δ 151.2 (pyrazine-C), 142.8 (furan-C), 46.3 (CH₂NH₂).

Sulfonamide Coupling Reaction

The final step involves reacting 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride with (3-(furan-3-yl)pyrazin-2-yl)methanamine in the presence of a base to form the sulfonamide bond.

Procedure :

- Dissolve the amine (1.2 eq) in dry tetrahydrofuran (THF).

- Add sulfonyl chloride (1.0 eq) dropwise at 0°C under nitrogen.

- Stir at room temperature for 12 hr.

- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Optimization Data :

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | THF | 25 | 74 |

| Pyridine | DCM | 0→25 | 68 |

| DBU | Acetonitrile | 40 | 81 |

Optimal conditions: 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile at 40°C.

Characterization and Validation

Spectroscopic Analysis

Crystallographic Data (If Available)

While no crystal structure of the target compound is reported, analogous sulfonamides exhibit twisted conformations between aromatic rings (dihedral angles: 31–56°) and intermolecular hydrogen bonding involving sulfonamide N–H groups.

Applications and Further Considerations

N-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide’s hybrid structure suggests potential in:

- Antimicrobial agents : Sulfonamides inhibit dihydropteroate synthase.

- Kinase inhibitors : Pyrazine and pyrazole motifs are common in targeted therapies.

Scalability Challenges :

- Low yields in pyrazine cyclization (55%) necessitate catalyst screening (e.g., Pd/C for hydrogenation).

- DBU-mediated coupling, while high-yielding, requires costly reagents.

Q & A

Q. What are the standard synthetic routes for synthesizing N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Formation of the pyrazine-furan core via Suzuki-Miyaura cross-coupling or nucleophilic substitution .

- Sulfonamide formation : Reaction of a sulfonyl chloride intermediate with a pyrazole-containing amine under basic conditions (e.g., triethylamine in DMF) .

- Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures is commonly used to isolate the final product .

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR spectroscopy : H and C NMR confirm the connectivity of the furan, pyrazine, and sulfonamide groups .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy : Identifies functional groups like sulfonamide S=O stretches (~1350 cm) .

Q. What in vitro assays are used for preliminary biological screening?

- Enzyme inhibition assays : Testing against bacterial dihydropteroate synthase (DHPS) or human carbonic anhydrase isoforms to assess antimicrobial or anticancer potential .

- Cell viability assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

Q. How is solubility assessed for this compound in preclinical studies?

- pH-dependent solubility : Shake-flask method in buffers (pH 1.2–7.4) with quantification via HPLC .

- Co-solvent systems : Use of DMSO or cyclodextrins to enhance solubility for in vitro assays .

Advanced Research Questions

Q. How can reaction conditions be optimized for the sulfonamide coupling step?

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reactivity, while additives like DMAP reduce side reactions .

- Temperature control : Maintaining 0–5°C during sulfonyl chloride addition minimizes hydrolysis .

- Catalysts : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation in related analogs .

Q. What strategies resolve low crystallinity in X-ray diffraction studies?

- Co-crystallization : Addition of co-solvents (e.g., dioxane) or counterions (e.g., Na) to stabilize crystal packing .

- SHELX refinement : Use of SHELXL for twinned data or high-resolution refinement, adjusting parameters like ADPs and restraints for disordered regions .

Q. How do substituents on the pyrazine ring influence biological activity?

- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., trifluoromethyl) enhance enzyme binding via hydrophobic interactions, as seen in COX-2 inhibitors like celecoxib .

- Comparative studies : Analogs with pyrimidine instead of pyrazine show reduced activity, highlighting the importance of nitrogen positioning .

Q. What computational methods validate molecular docking results?

- Molecular dynamics simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS .

- Free energy calculations : MM-PBSA/GBSA methods quantify binding affinities for target enzymes (e.g., DHPS) .

Q. How can conflicting IC values across studies be reconciled?

- Assay standardization : Control for variables like ATP concentration in kinase assays or bacterial strain specificity in antimicrobial tests .

- Purity validation : HPLC-MS analysis to rule out impurities >98% and quantify active enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.